Lanthanum isopropoxide

Overview

Description

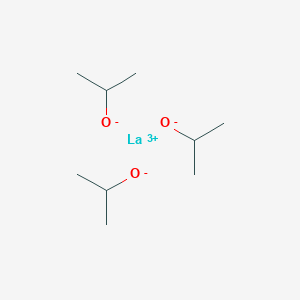

Lanthanum isopropoxide, also known as lanthanum(III) isopropoxide, is a chemical compound with the formula La(OCH(CH₃)₂)₃. It is a white to off-white solid that is highly soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of other lanthanum-containing compounds and as a catalyst in various chemical reactions .

Mechanism of Action

Target of Action

Lanthanum isopropoxide primarily targets carboxylic esters and various alcohols . It is used in asymmetric catalysis , where it forms a complex with an (S,S)-phenyl-linked-binaphthol .

Mode of Action

This compound interacts with its targets by promoting a catalytic 1,4-addition of malonate to cyclic and acyclic enones . It also acts as a co-catalyst with copper fluoride-triphenylphosphine in the catalytic allylation of ketoimines .

Biochemical Pathways

The compound affects the transesterification pathway . It is used as a catalyst in this pathway, enhancing the reaction of carboxylic esters with various alcohols .

Pharmacokinetics

It is known that lanthanum compounds have low oral bioavailability (approximately 0001%) . The small absorbed fraction is predominantly excreted in bile, with less than 2% being eliminated by the kidneys .

Result of Action

The result of this compound’s action is the practical transesterification of methyl carboxylates, ethyl acetate, weakly reactive dimethyl carbonate, and much less-reactive methyl carbamates with 1°-, 2°-, and 3°-alcohols .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, exposure to air and moisture can be detrimental to the reaction outcome . Therefore, in many asymmetric catalysis applications, glove box and Schlenk techniques should be employed .

Biochemical Analysis

Biochemical Properties

Lanthanum isopropoxide is known to interact with various biomolecules in its role as a catalyst. It forms a complex with an (S,S)-phenyl-linked-binaphthol, which promotes a catalytic 1,4-addition of malonate to cyclic and acyclic enones . It also acts as a co-catalyst with copper fluoride-triphenylphosphine in the catalytic allylation of ketoimines .

Cellular Effects

It is known that lanthanum, the metal component of the compound, can affect the growth and development of plants

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role as a catalyst. It facilitates the addition of malonate to enones and the allylation of ketoimines

Temporal Effects in Laboratory Settings

It is known that in many asymmetric catalysis applications, solutions of the catalyst should be made using anhydrous solvents and used shortly after preparation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanthanum isopropoxide can be synthesized through the reaction of lanthanum chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under an inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods: In industrial settings, this compound is produced by reacting lanthanum oxide with isopropanol. The reaction is carried out under reflux conditions, and the product is purified by distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Lanthanum isopropoxide undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form lanthanum hydroxide and isopropanol.

Alcoholysis: Reacts with other alcohols to form mixed alkoxides.

Transesterification: Acts as a catalyst in the transesterification of esters with alcohols.

Common Reagents and Conditions:

Hydrolysis: Water, ambient temperature.

Alcoholysis: Various alcohols, inert atmosphere.

Transesterification: Esters, alcohols, elevated temperatures.

Major Products:

Hydrolysis: Lanthanum hydroxide.

Alcoholysis: Mixed lanthanum alkoxides.

Transesterification: New esters and alcohols.

Scientific Research Applications

Lanthanum isopropoxide has several applications in scientific research, including:

Asymmetric Catalysis: Used as a catalyst in asymmetric synthesis, particularly in the formation of chiral compounds.

Material Science: Employed in the preparation of lanthanum-containing materials, such as lanthanum oxide thin films and nanoparticles.

Organic Synthesis: Acts as a reagent in various organic transformations, including the formation of carbon-carbon and carbon-oxygen bonds.

Polymer Chemistry: Used in the polymerization of certain monomers to produce specialty polymers.

Comparison with Similar Compounds

Yttrium isopropoxide: Similar in structure and reactivity, used in similar catalytic applications.

Scandium isopropoxide: Also used as a catalyst in organic synthesis, but with different reactivity profiles.

Lanthanum acetylacetonate: Another lanthanum compound used in material science and catalysis.

Uniqueness: Lanthanum isopropoxide is unique due to its high solubility in organic solvents and its effectiveness as a catalyst in asymmetric synthesis. Its ability to form stable complexes with various ligands makes it particularly valuable in the preparation of chiral compounds and advanced materials .

Biological Activity

Lanthanum isopropoxide (La(OiPr)₃) is an organometallic compound notable for its diverse applications in materials science and biomedicine. This article explores its biological activity, focusing on its synthesis, properties, and potential applications in biomedical fields.

This compound is a lanthanide compound that serves as a precursor in various chemical reactions, particularly in polymerization processes. Its unique properties stem from the lanthanide element lanthanum, which is known for its high reactivity and ability to form stable complexes with organic ligands.

2.1 Synthesis Methods

This compound can be synthesized through several methods, including the reaction of lanthanum chloride with isopropanol or via direct synthesis from lanthanum metal and isopropanol under controlled conditions. A notable method involves reacting anhydrous lanthanum chloride with potassium isopropoxide, followed by solvent exchange to obtain high-purity La(OiPr)₃ .

- Molecular Formula : La(OiPr)₃

- Molar Mass : Approximately 296.3 g/mol

- Solubility : Highly soluble in non-polar solvents like toluene and THF, but poorly soluble in polar solvents like water .

- Melting Point : Decomposes before melting at temperatures above 250°C .

3.1 Biocompatibility and Toxicity Studies

Research indicates that lanthanum compounds exhibit varying degrees of biocompatibility depending on their chemical structure and formulation. Studies have shown that La(OiPr)₃ can initiate ring-opening polymerization of lactones, leading to the formation of biocompatible polyesters that are suitable for biomedical applications .

- Toxicity : While some lanthanide compounds have shown cytotoxic effects at high concentrations, La(OiPr)₃ has been reported to have low toxicity profiles in preliminary studies, making it a candidate for further investigation in drug delivery systems and tissue engineering.

3.2 Applications in Polymer Science

This compound has been utilized as a catalyst in the synthesis of biodegradable polymers. For instance, it has been employed in the ring-opening polymerization of 1,4-dioxan-2-one (PDO), producing polyesters that are promising for medical applications due to their biodegradability and mechanical properties .

4.1 Case Study: Biodegradable Polyesters

A study conducted by Zhu et al. (2008) demonstrated the effectiveness of La(OiPr)₃ as a single-component initiator for the polymerization of PDO. The research explored various reaction conditions and established that the polymerization kinetics were first-order with respect to monomer concentration . The resulting polyesters exhibited favorable mechanical properties suitable for use in medical devices.

| Parameter | Value |

|---|---|

| Monomer Concentration | Variable (0.1 - 1 M) |

| Reaction Time | 1 - 24 hours |

| Temperature | Room Temperature |

| Yield | Up to 95% |

4.2 Case Study: Drug Delivery Systems

Another application explored is the use of La(OiPr)₃ in drug delivery systems where it serves as a carrier for therapeutic agents. The compound's ability to form stable complexes enhances drug solubility and bioavailability, making it an attractive option for developing advanced drug formulations.

5. Conclusion

This compound exhibits significant potential in biomedical applications due to its unique chemical properties and relatively low toxicity profile. Ongoing research into its biocompatibility and functional applications will likely expand its utility in drug delivery systems and biodegradable materials.

Properties

IUPAC Name |

lanthanum(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.La/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORGMJIXNUWMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21LaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white crystals; [MSDSonline] | |

| Record name | Lanthanum isopropoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19446-52-7 | |

| Record name | Lanthanum isopropoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019446527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum(III) isopropoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.